N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea
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Description
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea is a useful research compound. Its molecular formula is C13H9ClF3N3O2 and its molecular weight is 331.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, affecting their function and leading to a range of biological effects .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Based on the general properties of similar compounds, it can be inferred that the compound may interfere with multiple biochemical pathways, leading to a cascade of downstream effects .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
Similar compounds have been reported to cause a range of effects at the molecular and cellular level, such as altering protein function and disrupting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURPWZFZBYFPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.